

# Application Note: Structural Characterization of Hyaluronate Hexasaccharide Using Nuclear Magnetic Resonance (NMR) Spectroscopy

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Compound of Interest		
Compound Name:	Hyaluronate hexasaccharide	
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Audience: Researchers, scientists, and drug development professionals.

### Introduction

Hyaluronic acid (HA), also known as hyaluronan, is a linear glycosaminoglycan composed of repeating disaccharide units of D-glucuronic acid (GlcA) and N-acetyl-D-glucosamine (GlcNAc) linked by alternating  $\beta$ -(1  $\rightarrow$  4) and  $\beta$ -(1  $\rightarrow$  3) glycosidic bonds.[1] The biological functions of HA are often dependent on its molecular weight, and smaller oligosaccharides, such as the hexasaccharide (HA6), have been shown to possess distinct biological activities, including roles in angiogenesis and cell signaling. A thorough structural characterization of these oligosaccharides is therefore crucial for understanding their structure-function relationships and for the development of HA-based therapeutics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the atomic-level structural elucidation of complex carbohydrates like hyaluronan oligosaccharides.[2] It provides detailed information on the primary sequence, glycosidic linkage positions, anomeric configurations, and three-dimensional conformation in solution.[1] [3] This application note provides a detailed protocol for the comprehensive characterization of hyaluronate hexasaccharide using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

## **Experimental Protocols**

## Methodological & Application





A systematic approach combining several NMR experiments is required for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts and for the conformational analysis of the **hyaluronate hexasaccharide**.

- Dissolution: Dissolve the **hyaluronate hexasaccharide** sample in high-purity deuterium oxide (D<sub>2</sub>O, 99.96%). For experiments requiring the observation of exchangeable protons (e.g., amide and hydroxyl protons), a solvent mixture of 90% H<sub>2</sub>O / 10% D<sub>2</sub>O should be used.
- Concentration: Prepare the sample at a concentration of approximately 10-30 mg/mL to ensure an adequate signal-to-noise ratio.
- pH Adjustment: Adjust the pH of the solution as needed using dilute NaOD or DCI. The pH should be maintained to ensure the stability of the sample and to mimic physiological conditions if required. Note that chemical shifts, particularly for the carboxyl group of GlcA, are pH-dependent.
- Internal Standard: Add a suitable internal standard for chemical shift referencing. Acetone is commonly used, with reference chemical shifts of 2.225 ppm for <sup>1</sup>H and 31.07 ppm for <sup>13</sup>C.
- Filtration: Transfer the final solution to a high-quality NMR tube (e.g., Shigemi or equivalent for dilute samples).

The following experiments are recommended for a comprehensive analysis. All experiments should be performed at a controlled temperature, typically 25°C (298 K). High-field spectrometers (e.g., 500 MHz or higher) are recommended to achieve better signal dispersion, which is crucial for resolving overlapping resonances in carbohydrate spectra.[2]

- 1D ¹H NMR: Provides an overview of all proton signals. Key for assessing sample purity and identifying characteristic signals like anomeric protons and N-acetyl methyl protons.
- 1D <sup>13</sup>C NMR: Provides an overview of all carbon signals. Useful for identifying the number of sugar residues and observing the carbonyl and anomeric carbons.[4]
- 2D <sup>1</sup>H-<sup>1</sup>H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same sugar ring, typically separated by 2-3 bonds. This is the primary experiment for tracing the connectivity of protons from H1 to H5/H6 within each monosaccharide unit.



- 2D <sup>1</sup>H-<sup>1</sup>H TOCSY (Total Correlation Spectroscopy): Correlates all protons within a single spin system (i.e., within a single sugar residue). This is particularly useful for assigning crowded regions of the spectrum where COSY correlations may be weak or ambiguous.
- 2D <sup>1</sup>H-<sup>13</sup>C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This is the main experiment for assigning carbon resonances based on the previously assigned proton resonances.
- 2D <sup>1</sup>H-<sup>13</sup>C HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range correlations between protons and carbons separated by 2-3 bonds. This is crucial for identifying interresidue correlations across the glycosidic linkage (e.g., from an anomeric proton H1 to the linkage carbon C3 or C4 of the adjacent residue), thus confirming the sequence of the oligosaccharide.
- 2D ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (< 5 Å), regardless of whether they are connected through bonds.[5][6] These experiments are essential for determining the 3D conformation of the oligosaccharide, including the torsion angles around the glycosidic linkages.[1][7] ROESY is often preferred for medium-sized molecules like hexasaccharides as it avoids the issue of zero or negative NOEs that can occur in NOESY experiments.[5]</p>
- DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion coefficient of the molecules. It can be used to confirm the purity of the sample and to estimate its average molecular weight by correlating it with known standards.[8][9]

## **Data Presentation: Chemical Shift Assignments**

Complete assignment of  $^1H$  and  $^{13}C$  NMR spectra is a prerequisite for structural analysis.[10] The tables below summarize the reported chemical shifts for a **hyaluronate hexasaccharide** in D<sub>2</sub>O. The nomenclature used describes the hexasaccharide as GlcA(I)-GlcNAc(II)-GlcA(III)-GlcNAc(IV)-GlcA(V)-GlcNAc(VI), where residue I is at the non-reducing end and residue VI is at the reducing end. Due to the presence of  $\alpha$  and  $\beta$  anomers at the reducing end, separate signals are often observed for residue VI.

Table 1: <sup>1</sup>H Chemical Shifts (ppm) for **Hyaluronate Hexasaccharide** in D<sub>2</sub>O Data compiled from published literature. Exact values may vary slightly depending on experimental conditions



(pH, temperature, concentration).

Residue	Н1	H2	Н3	Н4	Н5	H6/6'	N-Ac CH₃
GlcA(I)	4.58	3.42	3.63	3.71	3.82	-	-
GlcNAc(II	4.54	3.85	3.71	3.55	3.48	3.81/3.92	2.04
GlcA(III)	4.46	3.39	3.61	3.52	3.75	-	-
GlcNAc(I V)	4.55	3.84	3.72	3.56	3.49	3.82/3.93	2.05
GlcA(V)	4.47	3.39	3.62	3.53	3.76	-	-
GlcNAc( VI) α	5.21	3.96	3.89	3.68	3.81	3.78/3.88	2.06
GlcNAc( VI) β	4.74	3.77	3.81	3.63	3.55	3.78/3.91	2.06

Table 2: <sup>13</sup>C Chemical Shifts (ppm) for **Hyaluronate Hexasaccharide** in D<sub>2</sub>O Data compiled from published literature. Exact values may vary slightly depending on experimental conditions.

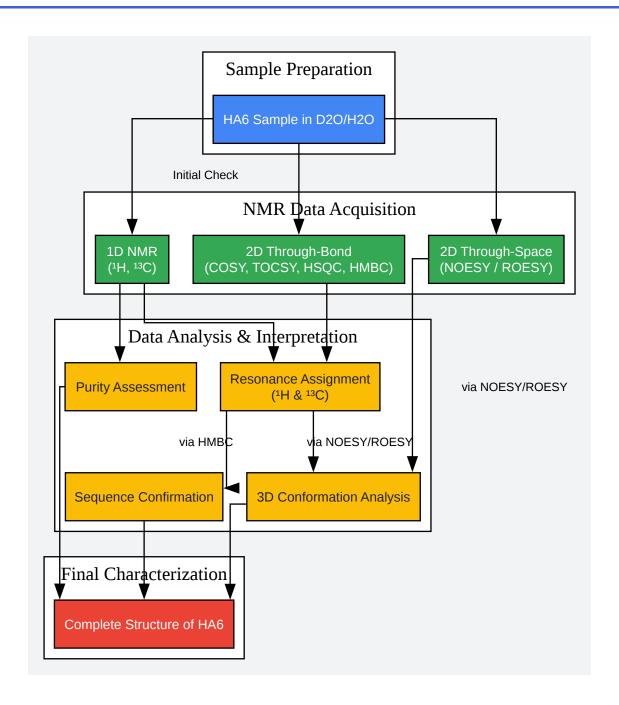


Residu e	C1	C2	C3	C4	C5	C6	C=O	N-Ac CH₃
GlcA(I)	103.1	74.5	75.8	81.0	76.9	175.1	-	-
GlcNAc (II)	102.0	56.4	83.1	69.5	76.8	61.6	175.4	23.2
GlcA(III	104.9	74.3	76.5	81.2	77.0	175.2	-	-
GlcNAc (IV)	102.1	56.5	83.2	69.6	76.9	61.7	175.5	23.3
GlcA(V)	105.0	74.4	76.6	81.3	77.1	175.3	-	-
GlcNAc (VI) α	92.2	54.9	73.1	71.1	72.8	61.9	175.0	23.1
GlcNAc (VI) β	96.5	57.2	75.0	71.0	77.0	62.0	175.0	23.1

## **Visualization of Experimental Workflow and Logic**

The following diagrams illustrate the logical workflow for the NMR-based characterization of **hyaluronate hexasaccharide**.





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Caption: General workflow for NMR characterization of **hyaluronate hexasaccharide**.

Caption: Logic of using different 2D NMR experiments for structural assignment.

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